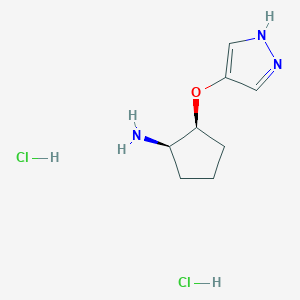
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2138271-87-9 . It has a molecular formula of C8H15Cl2N3O and a molecular weight of 240.13 .
Physical and Chemical Properties This compound is a powder at room temperature . The InChI Code for this compound is 1S/C8H13N3O.2ClH/c9-7-2-1-3-8 (7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2, (H,10,11);2*1H/t7-,8+;;/m1…/s1 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Pyrazole Derivatives as Biologically Active Compounds : Pyrazole derivatives, including compounds like Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride, are noted for their significant biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These derivatives are utilized in medicinal chemistry due to their pharmacophore properties and are also seen as valuable synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : The compound's structural elements, notably the pyrazole moiety, are used as building blocks in the synthesis of various heterocyclic compounds. These include intricate structures like pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of derivatives allows for the creation of diverse heterocyclic compounds under mild conditions (Gomaa & Ali, 2020).
Chemical Synthesis and Application
- Chemical Synthesis and Applications : The compound is involved in the synthesis of highly substituted pyrazolines and hexasubstituted cyclopropanes. These substances have applications in creating oxygen-atom transfer reagents and facilitating the synthesis of hydroperoxy substituted pyrazolines and 3-hydroxy-1,2-dioxolanes (Baumstark et al., 2013).
Enzyme Inhibition and Drug Metabolism
- Cytochrome P450 Inhibition for Drug Metabolism : The pyrazole structure within the compound may be involved in the inhibition of Cytochrome P450 isoforms, which is crucial for assessing drug-drug interactions and understanding the metabolism of various drugs (Khojasteh et al., 2011).
Food Industry and Flavor Synthesis
- Pyrazine Generation in the Food Industry : Derivatives of the compound may be involved in the Maillard reaction to synthesize pyrazines, contributing to the flavors in food products. The control of this reaction is vital for enhancing desirable flavors and minimizing the formation of harmful products (Yu et al., 2021).
Fine Chemical and Pharmaceutical Synthesis
- Synthesis of Fine Chemicals and Pharmaceuticals : The compound's cyclopentanone structure is important in the production of fine chemical intermediates, such as fragrances and solvents, particularly in the electronic industry. This demonstrates the compound's role in various industrial synthesis processes (Sinopec Shanghai, 2011).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-7-2-1-3-8(7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2,(H,10,11);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHGVCGZBUUSMX-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)OC2=CNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

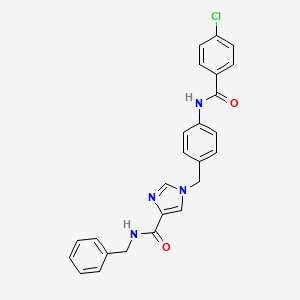
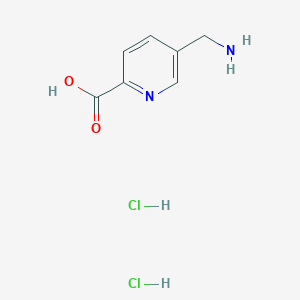
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)

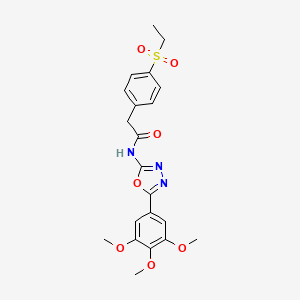
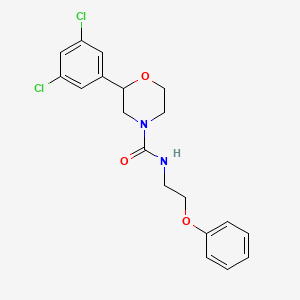

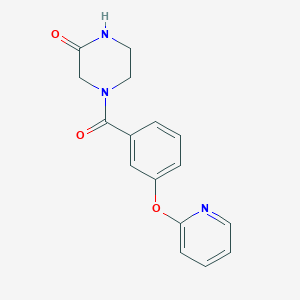

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)
![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)
![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)
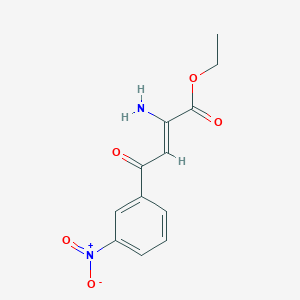
![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2634083.png)